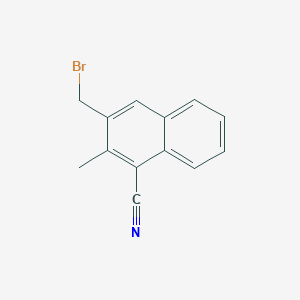
3-(Bromomethyl)-2-methyl-1-naphthonitrile
概要
説明
3-(Bromomethyl)-2-methyl-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group and a nitrile group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methyl-1-naphthonitrile typically involves the bromination of 2-methyl-1-naphthonitrile. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-2-methyl-1-naphthonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 3-(Bromomethyl)-2-methyl-1-naphthoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed:
- Substituted naphthalenes (e.g., 3-(Azidomethyl)-2-methyl-1-naphthonitrile)
- 3-(Bromomethyl)-2-methyl-1-naphthoic acid
- 3-(Bromomethyl)-2-methyl-1-naphthylamine
科学的研究の応用
3-(Bromomethyl)-2-methyl-1-naphthonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential as an intermediate in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 3-(Bromomethyl)-2-methyl-1-naphthonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively. These reactions are facilitated by the electronic properties of the naphthalene ring, which stabilizes the intermediates formed during the reactions.
類似化合物との比較
- 3-(Chloromethyl)-2-methyl-1-naphthonitrile
- 3-(Iodomethyl)-2-methyl-1-naphthonitrile
- 3-(Bromomethyl)-1-naphthonitrile
Comparison:
Reactivity: 3-(Bromomethyl)-2-methyl-1-naphthonitrile is more reactive towards nucleophiles compared to its chloro and iodo analogs due to the better leaving group ability of bromine.
Stability: The compound is relatively stable under ambient conditions but can undergo decomposition under extreme conditions such as high temperatures or strong acidic/basic environments.
Applications: While all these compounds can be used in organic synthesis, this compound is preferred for reactions requiring high reactivity and selectivity.
特性
IUPAC Name |
3-(bromomethyl)-2-methylnaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c1-9-11(7-14)6-10-4-2-3-5-12(10)13(9)8-15/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAUCHFHGRIZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)









